molecular formula C23H36N4O2 B2440116 N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 921923-52-6

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2440116
CAS RN: 921923-52-6
M. Wt: 400.567
InChI Key: UIDKPROYHUNCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topoisomerase I-Targeting and Cytotoxicity

Recent studies have highlighted the significance of certain compounds in targeting topoisomerase I (TOP1), a crucial enzyme in DNA replication, and exhibiting potent cytotoxic activity. Specifically, derivatives with varied substituents, including 2-(N,N-dimethylamino)ethyl groups, have shown remarkable TOP1-targeting activity and cytotoxic effects. Such compounds demonstrate the potential in cancer therapeutics, particularly in non-estrogen responsive breast tumor models, indicating a promising avenue for developing novel anticancer agents (Ruchelman et al., 2004).

Isoquinoline Ring Synthesis

The synthetic strategies for isoquinoline rings, a core structure in many pharmacologically active compounds, have been advanced through palladium-assisted organic reactions. These methodologies enable the construction of isoquinoline with functionalized substituents, paving the way for the synthesis of diverse chemical entities with potential biological activities (Barr et al., 1983).

Adrenoceptor Activity

The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their pharmacological evaluation have contributed to understanding the interactions with adrenoceptors. Despite their weak partial agonist activity at beta adrenoceptors, these compounds offer insights into the binding mechanisms of sympathomimetics and natural catecholamines, underscoring the complexity of designing receptor-specific drugs (Beaumont et al., 1983).

Sleep-Wake Regulation

Research into the orexin system, which plays a significant role in sleep-wake regulation, has identified compounds that can modulate orexin receptors (OX1R and OX2R) with potential therapeutic applications for sleep disorders. The selective blockade of these receptors has been studied for its effects on sleep architecture and neurotransmitter release, offering a targeted approach to treat insomnia and related conditions (Dugovic et al., 2009).

Isoquinoline Alkaloids

Isoquinoline alkaloids have been the focus of extensive research due to their varied biological activities and therapeutic potential. Studies on the structural modifications and biological evaluations of these alkaloids have contributed to the discovery of new pharmacologically active compounds, highlighting the importance of isoquinoline derivatives in medicinal chemistry (Manske, 1960).

properties

IUPAC Name

N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-26(2)21(18-12-13-20-17(15-18)9-8-14-27(20)3)16-24-22(28)23(29)25-19-10-6-4-5-7-11-19/h12-13,15,19,21H,4-11,14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDKPROYHUNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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